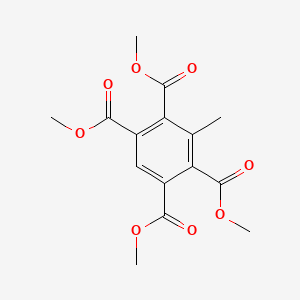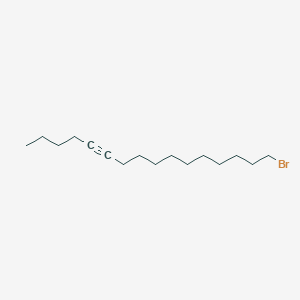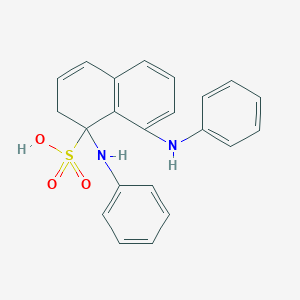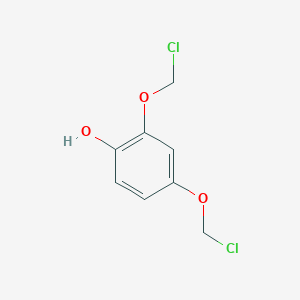![molecular formula C15H16N4OS B14340760 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide CAS No. 106510-62-7](/img/structure/B14340760.png)
2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
The synthesis of 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide typically involves the reaction of cyclohexa-2,4-dien-1-one derivatives with hydrazine derivatives under specific conditions. One common method involves the photolytic cleavage of cyclohexa-2,4-dien-1-one sulfone derivatives in the presence of diamines, which leads to the formation of bis-amides containing a diene moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazine and carbothioamide moieties. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like hydrazine hydrate.
Scientific Research Applications
2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide involves its interaction with various molecular targets and pathways. The compound can form hydrazones and oximes through reactions with aldehydes and ketones, which can then interact with biological molecules . These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar compounds to 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide include other hydrazones and oximes. These compounds share similar chemical structures and biological activities but may differ in their specific properties and applications. For example, benzohydrazide derivatives exhibit similar antibacterial and anticancer activities but may have different pharmacokinetic properties . Other similar compounds include cyclohexa-1,4-dienes, which are used in various chemical reactions and have different reactivity profiles .
Properties
CAS No. |
106510-62-7 |
|---|---|
Molecular Formula |
C15H16N4OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
[[2-(6-hydroxyiminocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]amino]thiourea |
InChI |
InChI=1S/C15H16N4OS/c16-15(21)18-17-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-20/h1-10,12-13,20H,(H3,16,18,21) |
InChI Key |
OWHJSQHMENCEFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=NNC(=S)N)C2C=CC=CC2=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)



![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)



![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)

![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)



